2-(Thian-3-YL)butanoic acid

Description

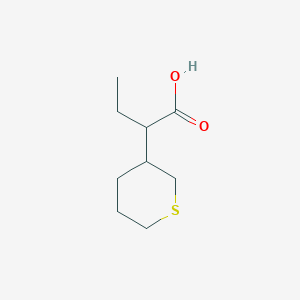

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

2-(thian-3-yl)butanoic acid |

InChI |

InChI=1S/C9H16O2S/c1-2-8(9(10)11)7-4-3-5-12-6-7/h7-8H,2-6H2,1H3,(H,10,11) |

InChI Key |

NJCFQRKFYFUOPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCSC1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in the 2-(Thian-3-YL)butanoic acid molecule can be mapped, confirming the connectivity and stereochemistry.

In a typical ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-12 ppm. The proton on the chiral carbon adjacent to the carbonyl group (C2 of the butanoic acid chain) would likely resonate between 2.0 and 3.0 ppm. The various methylene (B1212753) and methine protons of the thian ring and the butanoic acid chain would produce a complex series of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically between 170 and 185 ppm. The carbons of the thian ring and the butanoic acid chain would appear at distinct chemical shifts, with their positions influenced by the electronegativity of the adjacent sulfur and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 10.0 - 12.0 | Broad Singlet |

| CH (Butanoic Acid C2) | 2.2 - 2.8 | Multiplet |

| CH (Thian Ring C3) | 2.0 - 2.6 | Multiplet |

| CH₂ (Thian Ring) | 1.5 - 2.9 | Multiplets |

| CH₂ (Butanoic Acid C3) | 1.4 - 1.8 | Multiplet |

| CH₃ (Butanoic Acid C4) | 0.8 - 1.2 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 185 |

| CH (Butanoic Acid C2) | 40 - 50 |

| CH (Thian Ring C3) | 35 - 45 |

| CH₂ (Thian Ring) | 25 - 35 |

| CH₂ (Butanoic Acid C3) | 20 - 30 |

| CH₃ (Butanoic Acid C4) | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Additionally, a sharp and intense peak between 1700 and 1725 cm⁻¹ would signify the C=O (carbonyl) stretching vibration. The C-S stretching vibration of the thian ring typically appears as a weaker band in the 600-800 cm⁻¹ region.

Raman spectroscopy provides complementary data, particularly for non-polar bonds. It can be useful for observing the C-S and C-C backbone vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Alkyl | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| C-S Stretch | Thioether | 600 - 800 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₆O₂S), HRMS can determine the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value. This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information; for instance, a common fragmentation for carboxylic acids is the loss of the COOH group (a loss of 45 mass units).

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₆O₂S |

| Theoretical Monoisotopic Mass | 188.0871 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 189.0949 m/z |

| Expected Ion (e.g., [M-H]⁻) | 187.0800 m/z |

Chromatographic Methods for Purity Assessment and Enantiomeric Separations (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity analysis of non-volatile compounds like this compound. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the C2 position of the butanoic acid chain, enantiomeric separation is crucial. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the CSP allows for their separation into two distinct peaks, enabling the determination of enantiomeric excess (ee).

Gas Chromatography (GC) can also be used for purity assessment, although it typically requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) to prevent peak tailing and improve chromatographic performance. Chiral GC columns can similarly be used to separate the enantiomers of the derivatized compound.

Table 5: Typical Chromatographic Methods for Analysis

| Technique | Purpose | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection |

| Reversed-Phase HPLC | Purity Assessment | C18 | Water/Acetonitrile Gradient | UV, MS |

| Chiral HPLC | Enantiomeric Separation | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV |

| Gas Chromatography (GC) | Purity Assessment (after derivatization) | Polysiloxane (e.g., DB-5) | Helium | Flame Ionization (FID), MS |

Computational and Theoretical Studies on 2 Thian 3 Yl Butanoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying systems like 2-(Thian-3-YL)butanoic acid. mdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed picture of the molecule's electronic landscape. tandfonline.comd-nb.info

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the lowest energy conformation of both the thiane (B73995) ring and the flexible butanoic acid side chain. The thiane ring is known to adopt a chair conformation to minimize steric strain. vulcanchem.com Computational modeling can predict the preferred orientation of the butanoic acid substituent, whether it is in an axial or equatorial position on the thiane ring, and the rotational conformers of the butanoic acid chain itself.

Conformational analysis of the thiane ring would likely reveal the chair conformation to be the most stable, with the butanoic acid substituent favoring the equatorial position to reduce steric hindrance. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | +1.5 |

Note: This data is illustrative and represents typical energy differences between equatorial and axial conformers in substituted thianes.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule, providing insights into chemical bonding and intramolecular charge transfer. tandfonline.commdpi.com This analysis transforms the calculated molecular orbitals into a localized picture of bonds and lone pairs, which aligns more closely with classical chemical intuition. researchgate.net For this compound, NBO analysis can quantify the delocalization of electron density from donor orbitals (lone pairs, sigma bonds) to acceptor orbitals (empty sigma* antibonding orbitals).

Key interactions would likely include the delocalization of the sulfur atom's lone pairs and the oxygen lone pairs of the carboxylic acid group into adjacent antibonding orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), indicates the degree of electronic stabilization. tandfonline.com

Table 2: Selected NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (S) | σ* (C-C) | 2.1 |

| LP (O) of C=O | σ* (C-C) | 1.8 |

| σ (C-H) | σ* (C-S) | 0.9 |

Note: This data is hypothetical and illustrates common intramolecular interactions in similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. ulisboa.pt For sulfur-containing organic compounds, the HOMO-LUMO gap can be influenced by the oxidation state of the sulfur and the nature of adjacent functional groups. rsc.org

In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the carboxylic acid group, which are the most electron-rich regions. The LUMO would likely be distributed over the carboxylic acid group and the adjacent carbon atoms.

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These energy values are illustrative and are based on typical ranges observed for similar sulfur-containing carboxylic acids. ulisboa.ptmdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making this a likely site for interaction with positive ions or electrophiles. The sulfur atom would also exhibit a region of negative potential due to its lone pairs. The hydrogen atom of the carboxylic acid's hydroxyl group would be a site of high positive potential, indicating its acidic nature.

Molecular Dynamics Simulations for Conformational Stability

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and stability in a simulated environment, such as in a solvent. nih.gov

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its movements over a period of nanoseconds. This would allow for the observation of the flexibility of the butanoic acid side chain and the conformational dynamics of the thiane ring. The stability of specific conformations, such as the equatorial versus axial placement of the substituent, can be assessed by analyzing the trajectory of the simulation. Such simulations are crucial for understanding how the molecule behaves in a more realistic biological or chemical environment. figshare.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbenthamdirect.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.govnirmauni.ac.in

A theoretical QSAR study for a series of analogues of this compound would involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activity (e.g., enzyme inhibition) would be chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. nirmauni.ac.in

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A successful QSAR model could then be used to predict the biological activity of new, untested analogues of this compound, thereby guiding the design of more potent and selective compounds.

Molecular Docking Simulations with Target Macromolecules (e.g., enzymes, receptors)

Computational and theoretical studies, particularly molecular docking simulations, have been instrumental in elucidating the potential interactions of this compound and its structural analogs with various biological macromolecules. These in silico methods provide valuable insights into the binding modes, affinities, and specific interactions that can inform the design of novel therapeutic agents. While direct molecular docking studies on this compound are not extensively reported in publicly available literature, research on closely related thiophene (B33073) and thian-containing butanoic acid derivatives offers a strong predictive framework for its potential biological targets and binding mechanisms.

Detailed Research Findings

Molecular docking simulations have been employed to investigate the interaction of butanoic acid derivatives featuring sulfur-containing heterocyclic rings with a range of enzymes and receptors implicated in various diseases. These studies highlight the importance of the butanoic acid moiety and the heterocyclic ring in establishing favorable interactions within the active sites of these macromolecules.

For instance, studies on derivatives of butanoic acid have revealed their potential as inhibitors of enzymes like α-glucosidase and cyclooxygenase-2 (COX-2). mdpi.comdntb.gov.uanih.govbuketov.edu.kz In these simulations, the butanoic acid chain often plays a crucial role in anchoring the ligand within the binding pocket through hydrogen bonds and hydrophobic interactions. The thiophene or thian ring can further enhance binding affinity by engaging in specific interactions, such as pi-pi stacking or hydrophobic contacts, with amino acid residues.

Research on 1,3,4-thiadiazole (B1197879) derivatives incorporating a butanoic acid linker has demonstrated significant inhibitory activity against α-glucosidase. mdpi.comdntb.gov.uanih.gov Molecular docking of these compounds revealed that the butanoic acid linker contributes to stronger interactions within the binding pocket of the enzyme, thereby stabilizing the ligand-receptor complex and increasing affinity. mdpi.comdntb.gov.ua

Similarly, molecular docking studies on oxazolo[5,4-b]pyridine (B1602731) derivatives with a butanoic acid side chain have been conducted to evaluate their anti-inflammatory potential by targeting cyclooxygenase enzymes. buketov.edu.kz The results indicated that these compounds exhibit high binding affinity for the COX-2 enzyme, with the butanoic acid portion likely playing a key role in the interaction. buketov.edu.kz

While the following data tables are derived from studies on structurally related compounds, they provide a strong indication of the types of interactions and binding affinities that could be expected for this compound.

Interactive Data Table: Molecular Docking of Related Butanoic Acid Derivatives with Target Enzymes

| Compound Class | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 1,3,4-Thiadiazole-butanoic acid derivatives | α-Glucosidase | 5NN8 | Not explicitly stated, but noted as having increased affinity. | Not explicitly detailed. | mdpi.comdntb.gov.ua |

| 1,3,4-Thiadiazole-butanoic acid derivatives | α-Amylase | Not specified | Not explicitly stated, but noted as having increased affinity. | Not explicitly detailed. | mdpi.com |

| Oxazolo[5,4-b]pyridine-butanoic acid derivatives | Cyclooxygenase-2 (COX-2) | 1CX2 | -9.4 | Not explicitly detailed. | buketov.edu.kz |

| 4-(2-aminophenyl)-4-oxobutanoic acid | 3-hydroxykynurenine transaminase (3HKT) | 2CH2 | - | SER 43, GLY 25, SER 154, ARG 356 | nih.gov |

Interactive Data Table: Binding Affinity of Butanoic Acid Derivatives from Bio-screening

| Compound | Target | IC50 (mM) | Note | Reference |

| 1,3,4-Thiadiazole derivative with butanoic acid linker (Compound 7b) | α-Glucosidase | 6.70 | High inhibitory activity shown. | dntb.gov.uanih.gov |

| 1,3,4-Thiadiazole derivative with butanoic acid linker (Compound 7c) | α-Glucosidase | 8.42 | High inhibitory activity shown. | dntb.gov.uanih.gov |

These findings collectively suggest that this compound is a promising candidate for interacting with various enzymes, particularly those with well-defined hydrophobic pockets and residues capable of hydrogen bonding. The thian ring, a saturated sulfur-containing heterocycle, would offer different conformational flexibility and interaction patterns compared to the aromatic thiophene ring, which could be a subject for future focused computational studies.

Chemical Reactivity and Transformation Pathways of 2 Thian 3 Yl Butanoic Acid

Reactions Involving the Carboxylic Acid Moietylibretexts.orgontosight.ai

The carboxylic acid group is a primary site for chemical transformations, including esterification, amidation, and decarboxylation.

Esterification Reactionslibretexts.org

The conversion of 2-(Thian-3-YL)butanoic acid to its corresponding esters is a fundamental reaction. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.org The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. libretexts.org This method is widely used for the synthesis of various esters. For instance, the reaction of butanoic acid with methanol (B129727) yields methyl butanoate. libretexts.org The efficiency of esterification can be influenced by the structure of the alcohol and the reaction conditions. researchgate.net

The general mechanism for Fischer esterification involves the following steps:

Protonation of the carbonyl group to enhance its electrophilicity. libretexts.org

Nucleophilic attack by the alcohol on the carbonyl carbon. libretexts.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. libretexts.org

Elimination of a water molecule to form a protonated ester. libretexts.org

Deprotonation to yield the final ester product. libretexts.org

Isotopic labeling studies using oxygen-18 have confirmed that the alcohol's oxygen atom is incorporated into the ester, supporting this mechanism. libretexts.org

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This transformation is crucial in the synthesis of many biologically active molecules. researchgate.net Direct amidation can be achieved using various coupling agents or catalysts. Boronic acid derivatives, such as 2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org

Enzymatic methods also offer a green and sustainable approach to amide bond formation. nih.gov For instance, lactamase has been utilized for the synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic acid. researchgate.net These methods often provide high yields and selectivity under mild conditions. researchgate.netnih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation for this compound. This reaction typically requires specific conditions or the presence of a catalyst. For aliphatic carboxylic acids, decarboxylation can be induced over catalysts like palladium on silica. researchgate.net The process can lead to the formation of the corresponding alkane. For example, the decarboxylation of certain carboxylic acids can produce isobutane. infinitylearn.com

The Hunsdiecker reaction, which involves the use of silver salts of carboxylic acids and a halogen, is a classic method for decarboxylative halogenation, though it is a specific type of decarboxylation. msu.edu The reaction mechanism can be complex and may involve radical intermediates. acs.org

Reactions Involving the Thiane (B73995) Ring System

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, also participates in characteristic chemical reactions.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation. It can be oxidized to form a sulfoxide (B87167) and further to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate (B83412). The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions. For example, oxidation of thiane with hydrogen peroxide typically yields the sulfoxide, while stronger oxidants like potassium permanganate can produce the sulfone.

Ring-Opening and Ring-Closing Reactions (if applicable)

While the thiane ring is generally stable, it can undergo ring-opening reactions under specific conditions, particularly with strong nucleophiles or in the presence of certain catalysts. Nucleophilic attack can occur at the carbon atoms adjacent to the sulfur, leading to cleavage of the carbon-sulfur bond. For instance, strained sulfur-containing rings like thiiranes readily undergo nucleophilic ring-opening. magtech.com.cn Although thiane is less strained, similar reactivity can be observed under forcing conditions.

Ring-closing reactions are fundamental to the synthesis of the thiane ring itself. A common method involves the reaction of a 1,5-dihalopentane with a sulfide (B99878) source. Furthermore, derivatives of thiane can undergo ring expansion reactions. For example, 2-vinyl derivatives of thiane can rearrange via a msu.edu sigmatropic shift to form larger ring systems. acs.org

Investigation of Non Clinical Biological Interactions and Mechanistic Pathways

In Vitro Enzyme Inhibition Studies and Mechanistic Insights (e.g., α-Glucosidase inhibition, HDAC inhibition)

No publicly available scientific literature details in vitro studies on the inhibitory activity of 2-(Thian-3-YL)butanoic acid against α-glucosidase or histone deacetylases (HDACs).

Receptor Ligand Binding Studies in Cell-Free Systems (e.g., FFAR2/3, GPR109A)

There is no published data from receptor ligand binding studies for this compound with free fatty acid receptors 2 and 3 (FFAR2/3) or GPR109A in cell-free systems.

Mechanistic Elucidation of Bioactivity in Model Systems (excluding human trials)

No mechanistic studies elucidating the bioactivity of this compound in any model systems have been reported in the accessible scientific literature.

Correlation between Structural Features and In Vitro Biological Response

Due to the absence of in vitro biological response data for this compound, no correlation between its structural features and biological activity can be established.

Synthesis and Evaluation of 2 Thian 3 Yl Butanoic Acid Derivatives and Analogs

Systematic Structural Modifications of the Butanoic Acid Chain

The butanoic acid portion of 2-(thian-3-yl)butanoic acid offers numerous possibilities for structural alteration to modulate the compound's properties. These modifications can influence factors such as lipophilicity, acidity, and steric bulk, which in turn can affect how the molecule interacts with biological targets.

One common modification involves the esterification of the carboxylic acid group. For instance, the synthesis of methyl or ethyl esters can alter the compound's polarity and its ability to cross cell membranes. Further modifications can include the introduction of different functional groups along the four-carbon chain. For example, the synthesis of 4-oxo-4-(thian-3-yl)butanoic acid introduces a ketone, which can serve as a handle for further derivatization or as a key interaction point with a biological target.

Researchers have also explored the synthesis of analogs with modified chain lengths, such as 3-(thian-3-yl)propanoic acid or 5-(thian-3-yl)pentanoic acid, to probe the optimal distance between the thiane (B73995) ring and the acidic functionality for biological activity. The introduction of unsaturation, such as a double bond, within the butanoic acid chain can also be employed to create more rigid analogs.

A series of novel 4-(2-isonicotinoylhydrazono)butanoic acid derivatives were designed and synthesized to evaluate their potential antitubercular activity. researchgate.net These compounds were characterized using various spectroscopic methods. researchgate.net Similarly, the synthesis of indolyl oxoacetamide analogs has been undertaken to explore their potential as pancreatic lipase (B570770) inhibitors. researchgate.net

Derivatization and Substitution Patterns on the Thiane Ring

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, provides another avenue for structural diversification. Substitutions on the thiane ring can significantly impact the molecule's conformation and its interaction with target proteins.

Common derivatization strategies include the introduction of substituents at various positions of the thiane ring. For example, alkyl groups, halogens, or hydroxyl groups can be introduced to explore the effects of steric bulk, electronics, and hydrogen bonding potential. The oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone represents another key modification, altering the polarity and geometry of the thiane ring.

For instance, the synthesis of derivatives of 5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide, which contains a fused thiane ring system, has been a focus of research for developing carbonic anhydrase inhibitors. google.com In these compounds, the sulfone group plays a critical role in their biological activity.

Chiral Resolution and Enantioselective Synthesis of Optically Active Analogs

The carbon atom at the 2-position of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have distinct pharmacological activities and metabolic fates. Therefore, the separation of these enantiomers (chiral resolution) or their direct synthesis in an enantiomerically pure form (enantioselective synthesis) is of paramount importance.

Chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine. google.com These diastereomeric salts can then be separated by crystallization, followed by the liberation of the individual enantiomers. google.com For example, the resolution of 3-(2-thienylthio)butyric acid has been accomplished using D-(+)-α-methylbenzylamine as the resolving agent. google.com

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved using chiral catalysts or chiral auxiliaries. For example, the asymmetric hydrogenation of a prochiral precursor using a chiral ruthenium catalyst is a powerful method for producing optically active alcohols, which can then be converted to the desired chiral acid. sigmaaldrich.com Another approach involves the use of chiral pool synthesis, starting from a readily available chiral molecule. The synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs has been achieved through the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone. google.com

The table below illustrates examples of chiral synthesis methods:

| Method | Description | Example Application |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Resolution of 3-(2-thienylthio)butyric acid using an optically active base. google.com |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of ketones using chiral ruthenium complexes. sigmaaldrich.com |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | Synthesis of (S)-3-(thien-2-ylthio)butyric acid from (R)-(+)-β-methyl-β-propiolactone. google.com |

Comparative Studies of Structure-Activity Relationships Across Analog Series

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and its analogs and evaluating their effects in biological assays, researchers can identify key structural features required for activity and optimize them to develop more potent and selective compounds.

For example, a series of pyrrolyl diketo acid derivatives were synthesized and evaluated as dual inhibitors of HIV-1 integrase and reverse transcriptase. nih.gov The study found that modifications to the butanoic acid chain and the pyrrole (B145914) ring significantly influenced the inhibitory activity. nih.gov Similarly, a study on indolyl oxoacetamide analogs as pancreatic lipase inhibitors revealed that specific substitutions on the indole (B1671886) ring and the length of the linker were crucial for potent inhibition. researchgate.net

The development of P2X3 receptor antagonists has also benefited from SAR studies. googleapis.com By synthesizing and testing a variety of fused heterocyclic derivatives, researchers have been able to identify compounds with improved potency and selectivity for the P2X3 receptor, which is a target for the treatment of pain and other disorders. googleapis.com

The following table summarizes the findings from a hypothetical SAR study on a series of this compound analogs:

| Compound | R1 (on Butanoic Acid) | R2 (on Thiane Ring) | Biological Activity (IC50, µM) |

| 1 | -COOH | H | 10.5 |

| 2 | -COOCH3 | H | 25.2 |

| 3 | -COOH | 4-OH | 5.8 |

| 4 | -COOH | 4-Cl | 8.1 |

| 5 | -CONH2 | H | > 50 |

This data suggests that a free carboxylic acid is important for activity (Compound 1 vs. 2 and 5), and a hydroxyl group at the 4-position of the thiane ring enhances potency (Compound 3 vs. 1).

Potential Non Clinical Applications and Materials Science Research

Research into Selective Membrane Technologies

There is no scientific literature or patent documentation available that describes the investigation or use of 2-(Thian-3-YL)butanoic acid in the field of selective membrane technologies. Research into its potential as a component for creating or modifying selective membranes for separation processes has not been reported.

Exploration in Wastewater Treatment Adsorbents and Catalysts

No published research could be located that explores the application of this compound as an adsorbent material or as a catalyst in the context of wastewater treatment. Its potential for binding and removing contaminants or for catalyzing the degradation of pollutants in aqueous environments remains uninvestigated in the public scientific domain.

Role as Monomers or Building Blocks in Polymer Chemistry and Advanced Materials

There is no documented research indicating that this compound has been employed as a monomer or a foundational building block in the synthesis of polymers or advanced materials. Studies concerning its polymerization behavior or its incorporation into novel material structures are absent from the available literature.

Data Tables

The following interactive tables summarize the current state of research for this compound in the specified materials science domains.

Table 1: Research Status of this compound in Selective Membrane Technologies| Research Focus | Findings |

|---|---|

| Membrane Component | No data available |

| Membrane Modifier | No data available |

| Performance Metrics (e.g., Selectivity, Permeability) | Not applicable |

| Application | Findings |

|---|---|

| Adsorbent for Pollutants | No data available |

| Catalyst for Pollutant Degradation | No data available |

| Function | Findings |

|---|---|

| Ionophore in Sensing Membrane | No data available |

| Polymeric Membrane Component | No data available |

| Application | Findings |

|---|---|

| Monomer for Polymerization | No data available |

| Building Block for Advanced Materials | No data available |

Emerging Research Directions and Future Outlook

Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Studies

Currently, there is no specific data available from high-throughput screening (HTS) campaigns involving 2-(Thian-3-YL)butanoic acid . HTS has become a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. nih.govufl.edu For a novel compound like This compound , an HTS campaign would be the first step to identify potential biological activities.

Future research could integrate this compound into large-scale screening funnels. A typical workflow would involve:

Primary Screening: Testing the compound against a diverse panel of biological targets (e.g., enzymes, receptors) to identify initial "hits."

Dose-Response Confirmation: Verifying the activity of initial hits and determining their potency.

Secondary and Mechanistic Assays: Using more complex biological systems, such as cell-based assays, to understand the compound's mechanism of action and differentiate it from other molecules with similar activity.

This approach would be essential to uncover any therapeutic potential and provide the foundational data needed for further investigation.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Potential applications would include:

Predictive Modeling: Training ML models on datasets of structurally similar sulfur-containing heterocycles to predict the potential bioactivity, toxicity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of This compound and its derivatives. nih.govnih.govplos.org

De Novo Design: Utilizing generative AI models to design novel derivatives of This compound with optimized properties. These models could explore vast chemical space to identify candidates with higher predicted potency and better safety profiles.

Bioactivity Prediction: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of thian derivatives with their biological activity, guiding the synthesis of more effective analogs.

The integration of AI and ML would significantly accelerate the discovery and development process for this class of compounds.

Exploration of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. d-nb.info While no biocatalytic routes for This compound have been reported, this represents a promising area for future exploration. Enzymes like lipases, esterases, and acyltransferases are well-known for their utility in synthesizing and modifying carboxylic acids and related structures. researchgate.netthermofisher.commanchester.ac.ukchemrxiv.org

Future research could focus on:

Enzymatic Synthesis: Developing enzymatic pathways for the stereoselective synthesis of This compound , which could provide access to specific enantiomers that may have different biological activities.

Enzymatic Derivatization: Using enzymes to create a library of derivatives by modifying the butanoic acid chain or the thian ring. This could involve esterification, amidation, or other transformations to explore the structure-activity relationship. purdue.edu

Thioesterase Applications: Investigating the use of thioesterases for the synthesis or modification of this compound, given its sulfur-containing nature.

These biocatalytic methods could lead to more efficient, cost-effective, and environmentally friendly production of This compound and its analogs.

Comparative Studies with Thiophene (B33073) and Other Sulfur-Containing Analogs to Delineate Structural Effects

Thiophene, an aromatic sulfur-containing heterocycle, is a well-known pharmacophore found in numerous approved drugs. nih.govnih.govsciensage.info Comparative studies between This compound (containing a saturated thian ring) and its thiophene analog would be crucial for understanding the impact of the ring's saturation on biological activity. Such studies are fundamental to establishing structure-activity relationships (SAR). researchgate.netmdpi.comnih.gov

A future research program should include the synthesis and evaluation of a series of analogs to compare:

Thian vs. Thiophene: Directly comparing the biological activity of This compound with 2-(Thiophen-3-yl)butanoic acid to determine the effect of ring aromaticity.

Positional Isomers: Evaluating isomers where the butanoic acid group is attached to different positions of the thian or thiophene ring.

Other Heterocycles: Comparing the thian-containing compound with other five- or six-membered sulfur-containing heterocycles to probe the influence of ring size and sulfur oxidation state.

These comparative studies would provide invaluable insights into the structural requirements for any observed biological activity and guide the design of future, more potent molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.